5-(3,4-dimethylphenoxy)-1-pentanethiol
Description
5-(3,4-Dimethylphenoxy)-1-pentanethiol is a thiol-containing organic compound featuring a pentanethiol backbone substituted with a 3,4-dimethylphenoxy group. Thiols like 1-pentanethiol are known for their strong adsorption to metal surfaces, such as gold nanoparticles (Au NPs), due to sulfur’s affinity for metals . The 3,4-dimethylphenoxy moiety may influence hydrophobicity, reactivity, and intermolecular interactions, similar to related dimethylphenoxy derivatives discussed in the evidence .
Properties
IUPAC Name |
5-(3,4-dimethylphenoxy)pentane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-11-6-7-13(10-12(11)2)14-8-4-3-5-9-15/h6-7,10,15H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKSYKSZHGMUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCCS)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
A. Substituent Position Effects
- 3,4-Dimethylphenoxy vs. 2,4-Dimethylphenoxy: Compounds with 2,4-dimethylphenoxy groups (e.g., oxadiazole-thiol derivatives in and ) exhibit higher molecular weights (412–439 g/mol) due to complex heterocyclic backbones. In contrast, 5-(3,4-dimethylphenoxy)-1-pentanethiol likely has a lower molecular weight (~280–300 g/mol) owing to its simpler aliphatic chain. Substituent positions (3,4 vs.
- Thiol vs. Oxadiazole-Thiol: The oxadiazole-thiol derivatives in feature rigid heterocyclic cores, contributing to high melting points (142–180°C). In contrast, the flexible pentanethiol chain in this compound may lower its melting point and increase solubility in nonpolar solvents .
B. Comparison with 1-Pentanethiol 1-Pentanethiol (C₅H₁₁SH) shares the thiol functional group with the target compound but lacks the dimethylphenoxy substituent. Key differences include:
- Detection Sensitivity : 1-Pentanethiol has a limit of detection (LOD) of 25 ppm in colorimetric VOC sensing, while 3,4-dimethylthiophene (a structurally distinct thioether) shows a lower LOD (5 ppm), suggesting that aromatic substituents enhance sensitivity .
- Role in Nanoparticle Assembly: 1-Pentanethiol acts as a modifier by binding to Au NPs and increasing hydrophobicity, enabling interfacial film formation.
Physical and Chemical Properties
*Estimated based on structural analogs.
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